Cerapp_25379
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Overview
Description
Preparation Methods
The preparation of Cerapp_25379 involves several synthetic routes and reaction conditions. The compound can be synthesized using a combination of quantitative structure-activity relationship models and docking approaches. These methods involve the use of high-throughput screening data to evaluate the estrogen receptor-related activity of the compound . Industrial production methods for this compound typically involve large-scale synthesis using automated workflows to ensure consistency and accuracy in the chemical structure .
Chemical Reactions Analysis
Cerapp_25379 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Cerapp_25379 has a wide range of scientific research applications. In chemistry, it is used in quantitative structure-activity relationship modeling to predict the activity of other chemical compounds. In biology, it is studied for its potential effects on estrogen receptors and its role as an endocrine disruptor. In medicine, this compound is investigated for its potential therapeutic applications, particularly in the treatment of hormone-related disorders . Additionally, the compound is used in industry for the development of new chemical products and processes .
Mechanism of Action
The mechanism of action of Cerapp_25379 involves its interaction with estrogen receptors. The compound can mimic or interfere with natural hormones, altering their mechanisms of action at the receptor level. This interaction can affect the synthesis, transport, and metabolism of endogenous hormones, leading to various biological effects. The molecular targets and pathways involved in the action of this compound include the estrogen receptor and related signaling pathways .
Comparison with Similar Compounds
Cerapp_25379 is unique in its ability to predict estrogen receptor activity using quantitative structure-activity relationship models. Similar compounds include other chemicals studied in the Collaborative Estrogen Receptor Activity Prediction Project, such as those with similar structural features and biological activities. this compound stands out due to its high prediction reliability and its extensive use in various scientific research applications .
Properties
IUPAC Name |
N-[6-[6-(21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl)oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNHOHPRXXCPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H73NO14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861321 |
Source
|
Record name | CERAPP_25379 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
900.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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